![molecular formula C12H7ClN2O4 B2457449 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid CAS No. 2470436-24-7](/img/structure/B2457449.png)
2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrazole ring, and an acetic acid moiety. The presence of a chlorine atom at the 8th position of the chromeno ring adds to its distinct chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and malonic acid in the presence of a catalyst.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between the chromeno derivative and hydrazine or its derivatives.
Chlorination: The chlorine atom is introduced at the 8th position of the chromeno ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized chromeno-pyrazole derivatives.
Reduction: Reduced chromeno-pyrazole alcohols.
Substitution: Azido or cyano derivatives of chromeno-pyrazole.
Applications De Recherche Scientifique
2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(8-Methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
- 2-(8-Bromo-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
- 2-(8-Fluoro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
Uniqueness
2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(8-chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O4/c13-6-1-2-9-7(3-6)11-8(12(18)19-9)4-14-15(11)5-10(16)17/h1-4H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTZTMWVHHGOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C=NN3CC(=O)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2457367.png)
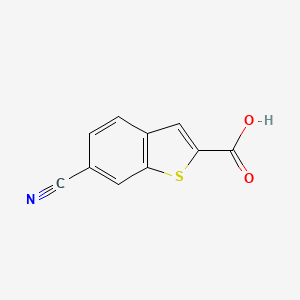
![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)
![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2457373.png)
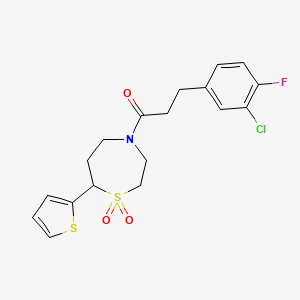
![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)
![1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2457378.png)
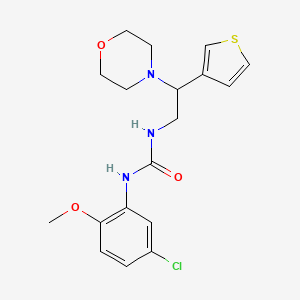

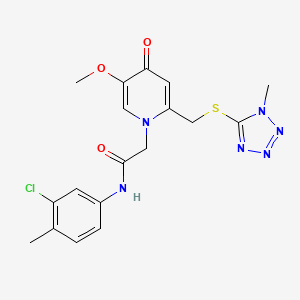
![4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2457385.png)
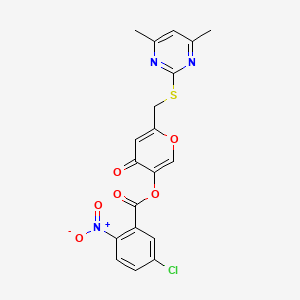
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2457388.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)
